Product packaging for Methyl phenylphosphinite(Cat. No.:CAS No. 20472-20-2)

Methyl phenylphosphinite

Cat. No.: B14012709
CAS No.: 20472-20-2
M. Wt: 140.12 g/mol
InChI Key: ILZUMOMDNFYVSY-UHFFFAOYSA-N
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Description

Methyl Phenylphosphinite is an organophosphorus compound of interest in scientific research, particularly in the fields of organic synthesis and catalysis . As a phosphinite ester, it can serve as a key intermediate or ligand precursor in the development of transition metal catalysts for various chemical transformations . Compounds of this class are valued for their role in facilitating and studying fundamental reactions, including cross-couplings and other bond-forming processes essential for pharmaceutical and materials science research . Key Research Applications: • Catalysis Research: Used as a precursor for ligands in transition metal-catalyzed reactions, potentially contributing to the development of new synthetic methodologies . • Organic Synthesis: Serves as a building block for the preparation of more complex phosphorus-containing molecules for life sciences and chemical industry research . • Materials Science: Functionalized phosphines are integral in creating novel polymeric materials and ligands for luminescent complexes . Safety and Handling: This chemical is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use . Note on Specifications: The specific physical properties (e.g., boiling point, density), spectral data (NMR, IR), and handling requirements for this compound should be confirmed with the certified analysis provided by the manufacturing supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9OP B14012709 Methyl phenylphosphinite CAS No. 20472-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20472-20-2

Molecular Formula

C7H9OP

Molecular Weight

140.12 g/mol

IUPAC Name

methoxy(phenyl)phosphane

InChI

InChI=1S/C7H9OP/c1-8-9-7-5-3-2-4-6-7/h2-6,9H,1H3

InChI Key

ILZUMOMDNFYVSY-UHFFFAOYSA-N

Canonical SMILES

COPC1=CC=CC=C1

Origin of Product

United States

Overview of Research Trajectories for Methyl Phenylphosphinite

Classical and Established Synthetic Routes

Michaelis-Arbuzov Reaction Pathways for Phosphinite Formation

The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a widely utilized method for the formation of phosphinates, including this compound. This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a phosphonite, on an alkyl halide, leading to a pentavalent phosphorus species. wikipedia.org The general mechanism initiates with the SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. Subsequently, the halide anion attacks one of the alkoxy groups on the phosphorus, resulting in the final phosphinate product and an alkyl halide byproduct. wikipedia.org

Specifically for the synthesis of this compound analogues, a trivalent phosphorus compound like dimethyl phenylphosphonite can be reacted with a suitable alkyl or aryl halide. researchgate.netscholarsresearchlibrary.com The reaction's success is often dependent on the nature of the halide, with alkyl halides generally reacting more readily than aryl or vinyl halides, which may require more forcing conditions or catalytic activation. wikipedia.orgscholarsresearchlibrary.com For instance, the synthesis of various arylmethyl and heteroaryl phosphinates has been achieved through this method, often facilitated by a Lewis acid catalyst to enhance the reaction rate and yield. scholarsresearchlibrary.comorganic-chemistry.org

Recent advancements have focused on improving the efficiency and environmental footprint of the Michaelis-Arbuzov reaction. This includes the use of heterogeneous catalysts, such as silica (B1680970) gel-supported Lewis acids like CeCl₃·7H₂O-SiO₂, and microwave irradiation to accelerate the reaction and simplify the work-up procedure. scholarsresearchlibrary.com Additionally, photocatalyzed versions of the Michaelis-Arbuzov reaction have been developed, allowing the phosphinylation of even sterically hindered alkyl halides at room temperature under blue light irradiation. chinesechemsoc.org

Table 1: Examples of Michaelis-Arbuzov Reactions for Phosphinate Synthesis

Phosphite (B83602)/Phosphonite ReactantHalide ReactantCatalyst/ConditionsProductReference
Dimethyl phenylphosphoniteVarious heterocyclic halidesLaCl₃·7H₂O, neat, N₂ atmosphereMethyl phenyl heterocyclic phosphinates researchgate.net
Triethyl phosphite1,4-bis(bromomethyl)benzeneCeCl₃·7H₂O-SiO₂, neat or microwaveTetraethyl 1,4-phenylenebis(methylene)diphosphonate scholarsresearchlibrary.com
Dimethyl arylphosphonitesAlkyl bromides1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene, blue lightAlkyl(aryl)phosphinates chinesechemsoc.org
Triaryl phosphitesAryl iodidesPalladium catalyst, waterDiaryl phosphonates organic-chemistry.org

Derivatization of Phosphinic Acids and Related Precursors

Another established route to this compound and its analogues involves the derivatization of phosphinic acids. Phenylphosphinic acid serves as a readily available and cost-effective precursor for these syntheses. researchgate.net A common strategy involves the in situ formation of a more reactive silylated intermediate, such as bis(trimethylsilyl)phenylphosphonite, by treating phenylphosphinic acid with a silylating agent like hexamethyldisilazane (B44280) (HMDS). researchgate.net This silylated species can then react with various electrophiles, including arylmethyl halides, to yield the corresponding phosphinic acid derivatives in moderate to quantitative yields. researchgate.net

The esterification of phosphinic acids is another direct approach. This can be achieved through various condensation methods. For example, the coupling of phosphinic acids with alcohols can be promoted by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). beilstein-journals.org

Furthermore, H-phosphinate esters, which can be derived from phosphinic acids, are versatile intermediates for synthesizing a range of phosphinates. Deprotonation of these esters with a strong base like lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a suitable electrophile, provides access to a variety of substituted phosphinates. organic-chemistry.org

Table 2: Derivatization of Phosphinic Acid Precursors

PrecursorReagentsIntermediate/ProductReference
Phenylphosphinic acidHexamethyldisilazane, Arylmethyl halidesPhenyl(arylmethyl)phosphinic acids researchgate.net
Hydrogen 4-phenylbutylphosphinic acid2-Hydroxypropanoic acid derivatives, DCCPhosphinyl depsipeptides beilstein-journals.org
H-phosphinate estersLHMDS, ElectrophilesAlkylated phosphinates organic-chemistry.org
Phenylphosphinic acidTMSCl, Et₃N, ElectrophilesUnsymmetrical di-substituted phosphinic acids kent.ac.uk

Alkylation and Arylation Strategies for Phosphinite Synthesis

The synthesis of this compound and its derivatives can also be accomplished through direct alkylation or arylation of appropriate phosphorus-containing starting materials. A classical approach involves the nucleophilic substitution of an alkyl halide by a metal phosphide. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-P bonds, enabling the arylation and vinylation of phosphinites. For instance, the reaction of H-phosphinate esters with aryl or vinyl halides in the presence of a palladium catalyst can produce a variety of aryl- and vinylphosphinates. rsc.org

A sila-Arbuzov reaction provides a mild method for the alkylation of silylated phosphinites. rsc.org This involves the reaction of a silylated phosphinite with an alkyl halide. Additionally, manganese-catalyzed radical hydrophosphinylation and arylation reactions have been developed for the synthesis of menthyl phosphinates. rsc.org

Advanced and Stereoselective Synthetic Techniques

Auxiliary-Based Methodologies for P-Chiral this compound

The synthesis of enantiomerically pure P-chiral phosphinites, such as this compound, is of significant interest due to their application as ligands in asymmetric catalysis. A primary strategy for achieving this involves the use of chiral auxiliaries. sigmaaldrich.com These are chiral molecules that are temporarily incorporated into the phosphinite structure, leading to the formation of diastereomers that can be separated. Subsequent removal of the auxiliary yields the desired enantiopure phosphinite. sigmaaldrich.comscholaris.ca

A widely employed chiral auxiliary is (-)-menthol. researchgate.netrug.nl For example, diastereomerically pure phenylphosphonous acid-borane L-menthyl ester N,N-diethylamide can be obtained through fractional crystallization of a diastereomeric mixture. researchgate.net These separated diastereomers can then be further manipulated to produce P-chiral phosphinous acid-amides and phosphine-boranes. Another approach utilizes ephedrine (B3423809) as a chiral auxiliary, leading to the formation of 1,3,2-oxazaphospholidine (B15486607) boranes as key intermediates. beilstein-journals.org Stereoselective ring-opening of these intermediates with organolithium reagents proceeds with retention of configuration at the phosphorus center. beilstein-journals.org

Limonene-derived P(V)-based reagents have also been developed for the modular and stereospecific synthesis of chiral phosphines. chemrxiv.org The order of nucleophile addition to this reagent controls the absolute stereochemistry of the final product in an enantiodivergent manner. chemrxiv.org

Table 3: Chiral Auxiliaries for P-Chiral Phosphinite Synthesis

Chiral AuxiliaryKey IntermediateResulting Chiral ProductReference(s)
(-)-MentholMenthyl phosphinate diastereomersP-chiral secondary phosphine (B1218219) oxides rug.nl
Ephedrine1,3,2-Oxazaphospholidine boranesAcyclic aminophosphine (B1255530) boranes beilstein-journals.org
LimoneneLimonene-derived P(V)-reagentP-chiral phosphines chemrxiv.org
SulfamidatesDiastereomeric β-aminophosphine oxide adductsDiastereomerically enriched β-aminophosphines scholaris.ca

One-Pot and Multicomponent Coupling Reactions for this compound Derivatives

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without isolating intermediates. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of phosphinate derivatives.

The Kabachnik-Fields reaction, a three-component reaction between an aldehyde, an amine, and a phosphonate (B1237965), can be adapted for the synthesis of phosphinate analogues. nih.gov For instance, an FeCl₃-catalyzed Kabachnik-Fields reaction of 2-alkynylbenzaldehydes, anilines, and phosphonates, followed by a PdCl₂-catalyzed cyclization, yields (2H-isoindol-1-yl)phosphonates. nih.gov

Copper-catalyzed three-component tandem reactions have also been reported. For example, the reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate in the presence of a copper(I) catalyst leads to the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org

More complex multicomponent couplings have also been developed. For instance, a four-component synthesis of 1,2,4-trisubstituted imidazoles has been described by reacting a mixture of bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium (B1175870) acetate (B1210297) in a one-pot fashion. acgpubs.org While not directly producing this compound, these methodologies showcase the power of MCRs in constructing complex molecules containing phosphorus, which can be adapted for the synthesis of phosphinite derivatives.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organophosphorus compounds to minimize environmental impact and enhance safety. While specific literature detailing green synthesis routes for this compound is nascent, established green methodologies for analogous phosphinites and other organophosphorus compounds can be extrapolated. Key approaches include the use of microwave-assisted synthesis and the development of catalytic methods. rsc.orgresearchgate.netresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.netunivpancasila.ac.idmdpi.comresearchgate.net The application of microwave irradiation can provide rapid and uniform heating, which can be advantageous in the synthesis of phosphinites, potentially reducing the formation of byproducts that can occur with conventional heating methods. For instance, microwave-assisted Kabachnik-Fields and Hirao reactions have been successfully employed for the synthesis of various organophosphorus compounds, suggesting the potential for similar applications in the synthesis of this compound. researchgate.netmdpi.com

Catalytic methods represent another cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts. acs.orgresearchgate.net Iron-based catalysts, being abundant and environmentally benign, have shown promise in chemoselective hydrosilylation reactions involving phosphinite ligands. nih.govorganic-chemistry.org The development of efficient catalytic systems for the formation of the P-O bond in phosphinites could offer a more sustainable alternative to traditional methods that often rely on stoichiometric amounts of reagents. Research into phosphinite-based metallacycles has highlighted their role as efficient catalysts in various transformations, paving the way for the design of catalytic routes to phosphinites themselves. acs.org

The use of safer, renewable, or recyclable solvents and reagents is also a critical aspect of green synthesis. While traditional syntheses may employ hazardous solvents, research into greener alternatives is ongoing. nih.gov The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also central to developing more sustainable synthetic routes for this compound and its analogues. keaipublishing.com

Formation of Borane (B79455) Complexes during this compound Synthesis

The formation of borane complexes with phosphines and their derivatives, including phosphinites, is a widely utilized strategy in organophosphorus chemistry. nih.govbeilstein-journals.orgthieme-connect.de Borane (BH₃) acts as a protecting group for the phosphorus atom, preventing its oxidation and allowing for subsequent functionalization with a high degree of stereochemical control. beilstein-journals.orgresearchgate.net This is particularly valuable in the synthesis of P-chirogenic compounds, where the stereochemistry at the phosphorus center is crucial for their application, for example, as ligands in asymmetric catalysis. nih.govnih.govacademie-sciences.fr

The synthesis of phosphinite-borane adducts is typically achieved by reacting the corresponding phosphinite with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). nih.govrsc.org These adducts are generally stable and can be isolated and characterized using various spectroscopic techniques, including NMR spectroscopy. nih.govrsc.orgnih.gov The formation of the P-B bond results in a downfield shift in the ³¹P NMR spectrum, which is a characteristic feature of these complexes. thieme-connect.de

The borane group can be readily removed under mild conditions, typically by treatment with an amine such as diethylamine (B46881) or a polymer-supported amine, to regenerate the free phosphinite. beilstein-journals.orgresearchgate.net This straightforward deprotection protocol makes borane an ideal protecting group for multi-step syntheses.

The stereoselective synthesis of P-chiral phosphinite-borane complexes has been extensively studied. nih.govnih.govacs.org Chiral auxiliaries, such as (-)-ephedrine, can be employed to direct the stereochemical outcome of the reaction, leading to the formation of specific diastereomers of the phosphinite-borane complex. beilstein-journals.orgacademie-sciences.fr These diastereomers can often be separated by chromatography or crystallization, providing access to enantiomerically pure P-chirogenic phosphinites after deprotection.

Below is a table summarizing the synthesis of various phosphinite-borane complexes and their characterization data.

PrecursorBorane SourceResulting ComplexKey FindingsReference(s)
2,4,6-tris-tBu-λ³-phosphinineB(C₆F₅)₃Phosphinine-B(C₆F₅)₃ adductFirst crystallographically characterized phosphinine-borane adduct. nih.gov nih.gov
P(V) phostone derivativesBH₃P-chiral ammonium phosphonite-borane complexesStereoselective synthesis applied in the preparation of glycomimetics. nih.govacs.org nih.govacs.org
Aminophosphine-boranes-P-chirogenic phosphinite-boranesFormed via an intramolecular P(III)-phosphinyl N→O migration. nih.gov nih.gov
Dichlorophenylphosphine, (-)-menthol, diethylamineBH₃-THFPhenylphosphonous acid-borane L-menthyl ester N,N-diethylamideDiastereomerically pure complex obtained by fractional crystallization. researchgate.net
(MesO)PH₂ (MesO = 2,4,6-t-Bu₃C₆H₂O)BH₃(MesO)PH₂·BH₃First example of a primary phosphinite-borane adduct isolable at room temperature. rsc.org rsc.org

Reactivity and Mechanistic Pathways of Methyl Phenylphosphinite

Nucleophilic Reactivity of the Phosphorus(III) Center

The lone pair of electrons on the phosphorus atom in methyl phenylphosphinite imparts significant nucleophilic character, making it reactive towards a wide array of electrophiles. This nucleophilicity drives several important name reactions and transformations.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a widely used method for the formation of pentavalent phosphorus species. jk-sci.comwikipedia.org When this compound, a phosphinite, reacts with an alkyl halide, it undergoes a reaction analogous to the classical Michaelis-Arbuzov rearrangement to yield a phosphine (B1218219) oxide. wikipedia.org

The reaction is initiated by the nucleophilic attack of the phosphorus(III) center of this compound on the electrophilic carbon of an alkyl halide. jk-sci.comwikipedia.org This SN2 attack results in the formation of a quasi-phosphonium salt intermediate. In the subsequent step, the halide anion, which was displaced from the alkyl halide, attacks the methyl group of the phosphonium (B103445) salt in another SN2 reaction. This leads to the dealkylation of the intermediate and the formation of the final phosphine oxide product, along with a new alkyl halide. jk-sci.com

Under certain conditions, the course of the Michaelis-Arbuzov reaction can deviate from the expected pathway. For instance, studies on related phosphonites have shown that isomerization of the starting P(III) ester can occur, leading to products that are isomeric to the anticipated Arbuzov products. acs.org The thermal decomposition of the intermediate phosphonium salts can also be accompanied by disproportionation reactions, yielding a mixture of products. semanticscholar.org

Table 1: Michaelis-Arbuzov Reaction of this compound with an Alkyl Halide

Reactant 1Reactant 2IntermediateProductByproduct
This compoundAlkyl halide (R-X)Methoxy(phenyl)(R)phosphonium halidePhenyl(R)phosphine oxideMethyl halide (CH₃-X)

The Staudinger reaction involves the reaction of a phosphine or a related P(III) compound with an organic azide (B81097) to produce an iminophosphorane (also known as an aza-ylide). sigmaaldrich.comwikipedia.org this compound, with its nucleophilic phosphorus center, can participate in this reaction.

The mechanism commences with the nucleophilic attack of the phosphorus atom of this compound on the terminal nitrogen atom of the azide. wikipedia.org This addition leads to the formation of a phosphazide (B1677712) intermediate, which is generally unstable. The phosphazide then undergoes a retro-[2+2] cycloreversion, releasing dinitrogen gas (N₂) and forming the iminophosphorane. organic-chemistry.org

The resulting iminophosphorane can be a stable compound or can be further reacted. A significant application of this reaction is the Staudinger reduction, where the iminophosphorane is hydrolyzed in a subsequent step to yield a primary amine and the corresponding phosphine oxide, in this case, methyl phenylphosphinate. wikipedia.orgorganic-chemistry.org This two-step process provides a mild method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org A variation of this reaction, known as the Staudinger ligation, is a powerful tool in chemical biology for the chemoselective formation of amide bonds. sigmaaldrich.comthermofisher.com

Table 2: Staudinger Reaction of this compound with an Organic Azide

Reactant 1Reactant 2IntermediateProduct (Iminophosphorane)
This compoundOrganic azide (R-N₃)PhosphazidePhenyl(methoxy)(R-imino)phosphorane

The nucleophilic phosphorus atom of this compound can add to electrophilic carbon centers, most notably the carbon atom of a carbonyl group in aldehydes and ketones. masterorganicchemistry.comlibretexts.org This nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com

The reaction is initiated by the attack of the phosphorus lone pair on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate where the phosphorus is bonded to the former carbonyl carbon, and the carbonyl oxygen becomes an alkoxide. libretexts.org The subsequent fate of this intermediate depends on the reaction conditions and the nature of the carbonyl compound. In the presence of a proton source, the alkoxide can be protonated to form a stable α-hydroxyphosphinoyl compound. youtube.com The initial addition changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org The rate and reversibility of this addition are influenced by the electronic and steric properties of the carbonyl compound. masterorganicchemistry.com

Table 3: Nucleophilic Addition of this compound to an Aldehyde/Ketone

Reactant 1Reactant 2IntermediateFinal Product (after protonation)
This compoundAldehyde (R'CHO) or Ketone (R'COR'')Tetrahedral alkoxideα-Hydroxy-P-phenylphosphinoyl derivative

Redox Transformations and Oxidative Coupling Reactions

The phosphorus(III) center in this compound is readily oxidized to the pentavalent state. This susceptibility to oxidation is exploited in various synthetic methodologies, including aerobic coupling processes and direct oxidation to form P(V) compounds.

This compound can participate in aerobic oxidative cross-coupling reactions, where the phosphorus(III) center is oxidized in the process of forming new bonds. For instance, a convenient and economical method for the phosphorylation of thiols has been developed using the aerobic oxidative cross-coupling of P(III) compounds, including phosphinites, with thiophenols. rsc.org

These reactions are often promoted by a base, such as potassium carbonate, and utilize molecular oxygen from the air as the terminal oxidant. rsc.org The process is believed to involve the formation of radical intermediates. mdpi.com In a plausible mechanism, the thiol is converted to a thiyl radical, and the P(III) compound forms a phosphorus-centered radical through an aerobic oxidative process. The coupling of these two radical species then yields the final phosphorothioate (B77711) product. mdpi.com This type of reaction provides a straightforward route to construct phosphorus-sulfur bonds under mild conditions. rsc.org

Table 4: Aerobic Oxidative Cross-Coupling of a Phosphinite with Thiophenol

PhosphiniteThiolPromoter/OxidantProduct
Methyl diphenylphosphiniteThiophenolK₂CO₃ / AirS-Phenyl diphenylphosphinothioate

This table shows an analogous reaction with methyl diphenylphosphinite as a representative example.

The direct oxidation of this compound is a common transformation that converts the P(III) compound into its more stable P(V) oxide. Various oxidizing agents can be employed for this purpose. Because of the high energy of the P=O bond, the oxidation of phosphines and their derivatives is a thermodynamically favorable process. thieme-connect.de

Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been shown to be effective for the mild and efficient oxidation of P(III) compounds, including phosphonites and phosphinates, to their corresponding P(V) forms. lookchem.com The reaction with Selectfluor is proposed to proceed through the formation of a fluoro-phosphonium cation intermediate, which then reacts with water to yield the final oxidized product. lookchem.com The oxidation of trivalent phosphorus compounds with reagents like hydrogen peroxide or atmospheric oxygen typically proceeds with retention of configuration at the phosphorus center. mdpi.com

Table 5: Oxidation of P(III) Compounds with Selectfluor

P(III) CompoundOxidizing AgentSolventProduct
Dimethyl phenylphosphoniteSelectfluorCH₃CN/H₂ODimethyl phenylphosphonate
Ethyl diphenylphosphiniteSelectfluorCH₃CN/H₂OEthyl diphenylphosphinate

This table illustrates the oxidation of related P(III) compounds.

Carbon-Phosphorus Bond Forming Reactions

Transition Metal-Catalyzed C-P Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.neteie.grrsc.org In the realm of organophosphorus chemistry, these reactions have become indispensable for the construction of C-P bonds, with this compound serving as a valuable phosphorus source. sioc-journal.cn Various transition metals, including palladium, copper, nickel, and rhodium, have been shown to effectively catalyze the coupling of P-H compounds with a range of organic electrophiles. researchgate.net

The general mechanism for palladium-catalyzed C-P cross-coupling reactions often involves a catalytic cycle that includes oxidative addition, transmetalation (in the case of coupling with organometallic reagents), and reductive elimination. However, when using P(O)-H compounds like this compound, the mechanism can be more complex. The reaction of this compound with aryl halides, for example, can proceed through a Pd(0)/Pd(II) catalytic cycle. The initial step is the oxidative addition of the aryl halide to a low-valent palladium species. The resulting palladium(II) complex can then react with this compound, often in the presence of a base, to form a palladium-phosphido intermediate. sustech.edu.cn Reductive elimination from this intermediate then furnishes the desired arylphenylphosphinate and regenerates the active palladium(0) catalyst.

The choice of ligand is crucial for the success of these coupling reactions. sustech.edu.cn Chiral ligands can be employed to achieve enantioselective C-P cross-coupling, leading to the formation of P-stereogenic centers. sustech.edu.cn However, the configurational stability of the phosphorus center in the intermediates and products can be influenced by the transition metal, potentially leading to racemization. sustech.edu.cn

Table 1: Examples of Transition Metal-Catalyzed C-P Cross-Coupling Reactions

Catalyst/LigandElectrophileProduct TypeReference
Pd(OAc)₂ / dppfAryl HalideArylphenylphosphinate researchgate.net
CuI / LigandAryl HalideArylphenylphosphinate researchgate.net
NiCl₂Aryl HalideArylphenylphosphinate organic-chemistry.org
Rh-complexAlkyneAlkenylphosphine Oxide researchgate.net

Hydrophosphinylation Reactions

Hydrophosphinylation, the addition of a P-H bond across an unsaturated carbon-carbon or carbon-heteroatom bond, is an atom-economical method for the synthesis of organophosphorus compounds. organic-chemistry.org this compound can participate in hydrophosphinylation reactions with various substrates, including alkenes, alkynes, and isocyanates. organic-chemistry.orgresearchgate.net These reactions can be promoted by transition metal catalysts, radical initiators, or bases. organic-chemistry.org

Metal-catalyzed hydrophosphinylation of alkenes and alkynes with this compound provides access to functionalized phosphinates. For instance, rhodium complexes have been shown to catalyze the regio- and stereoselective hydrophosphinylation of alkynes to yield (E)-alkenylphosphine oxides. organic-chemistry.org Palladium catalysts are also effective for the hydrophosphorylation of alkynes with P(O)-H compounds. organic-chemistry.org

Base-catalyzed or radical-initiated hydrophosphinylation offers an alternative to transition metal-catalyzed methods. organic-chemistry.org The base-catalyzed addition of (-)-menthyl phenylphosphinate to alkenes has been shown to proceed stereospecifically. organic-chemistry.org Similarly, radical-initiated hydrophosphinylation of unactivated alkenes with phosphinic acid and its derivatives can be achieved under metal- and initiator-free conditions, often with the assistance of microwave irradiation. organic-chemistry.org

Table 2: Examples of Hydrophosphinylation Reactions with this compound Analogs

SubstrateCatalyst/ConditionsProduct TypeReference
AlkeneBase or Radical InitiatorAlkylphenylphosphinate organic-chemistry.org
AlkyneRhodium Complex(E)-Alkenylphosphine Oxide organic-chemistry.org
IsocyanateCatalyst-freePhosphinoyl Carbamate researchgate.net
α,β-Unsaturated KetoneChiral Dinuclear Rare-earth Metal ComplexChiral Phosphinate organic-chemistry.org

Mechanistic Investigations of this compound Reactions

Understanding the detailed reaction pathways of this compound is crucial for optimizing reaction conditions and controlling product selectivity. numberanalytics.com Mechanistic studies often focus on identifying rate-determining steps, characterizing intermediates, and elucidating the factors that govern stereochemical and regiochemical outcomes. numberanalytics.com

Elucidation of Rate-Determining Steps and Intermediates

The identification of the rate-determining step (RDS) is a key aspect of mechanistic investigations as it represents the kinetic bottleneck of a reaction. libretexts.orgviziscience.com For multi-step reactions involving this compound, the RDS can vary depending on the specific reaction and conditions. researchgate.net For example, in some transition metal-catalyzed cross-coupling reactions, the oxidative addition or the reductive elimination step can be rate-limiting. researchgate.net In other cases, such as certain Heck reactions, migratory insertion may be the turnover-limiting step. researchgate.net

Reaction intermediates are transient species that are formed and consumed during the course of a reaction. viziscience.com Spectroscopic techniques, such as ³¹P NMR, are invaluable for detecting and characterizing phosphorus-containing intermediates. researchgate.net In the reaction of trivalent phosphorus compounds with certain electrophiles, phosphonium intermediates can be observed. psu.edu Computational methods, like density functional theory (DFT), are also powerful tools for studying reaction mechanisms and the structures of intermediates and transition states. nih.gov

Stereochemical Outcomes and Chiral Induction Mechanisms

When a reaction creates a new stereocenter, understanding the factors that control the stereochemical outcome is of paramount importance, particularly in the synthesis of chiral molecules. harvard.edu In reactions involving this compound, if the phosphorus atom becomes a stereocenter, the reaction's stereospecificity or stereoselectivity determines the enantiomeric or diastereomeric purity of the product.

Bimolecular electrophilic substitution reactions at a stereogenic phosphorus center often proceed with retention of configuration. mdpi.com Conversely, bimolecular nucleophilic substitution at phosphorus typically occurs with inversion of configuration. mdpi.com The stereochemical outcome of reactions can be influenced by the mechanism. For instance, the Michaelis-Arbuzov reaction, which can be used to form C-P bonds, can proceed with varying degrees of stereoselectivity depending on the substrates and reaction conditions. The interaction of a trivalent phosphorus compound with an alkyl halide can form a quasi-phosphonium intermediate, and the subsequent rearrangement can influence the final stereochemistry. mdpi.com

Chiral induction is the process by which a chiral entity influences the formation of a new stereocenter in a prochiral substrate. nih.gov In asymmetric catalysis, a chiral catalyst, often a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov The origin of this selectivity lies in the energetic difference between the diastereomeric transition states leading to the different stereoisomers. nih.gov

Regioselectivity and Chemoselectivity Studies

Regioselectivity refers to the preference for a reaction to occur at one position over another in a molecule with multiple reactive sites. wikipedia.orgdurgapurgovtcollege.ac.in In the hydrophosphinylation of unsymmetrical alkenes or alkynes with this compound, for example, the phosphorus group can add to one of two carbon atoms of the double or triple bond, leading to different regioisomers. wikipedia.org The regioselectivity can be influenced by steric and electronic factors of both the substrate and the phosphorus reagent, as well as the catalyst used. electronicsandbooks.com For instance, in the rhodium-catalyzed hydroboration of α-methylstyrene, changing the ligand from a cyclohexyl phosphine to a phenylphosphinite can enhance the regioselectivity. electronicsandbooks.com

Chemoselectivity is the preferential reaction of one functional group over another in a molecule containing multiple functional groups. durgapurgovtcollege.ac.inslideshare.net For a reagent to be chemoselective, it must be able to discriminate between different functional groups. For instance, in a molecule containing both a carbonyl group and an olefinic double bond, a reducing agent might selectively reduce one group while leaving the other intact. durgapurgovtcollege.ac.in While specific studies on the chemoselectivity of this compound are not detailed in the provided context, the principles of chemoselectivity would apply to its reactions with multifunctional molecules. The outcome would depend on the relative reactivity of the functional groups towards the phosphinite under the given reaction conditions.

In-depth Article on this compound Complexes Cannot Be Generated

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the coordination chemistry of "this compound" as a ligand with the requested transition metals to generate a thorough and scientifically accurate article as per the provided outline. The search results indicate a significant lack of published research focusing specifically on the synthesis, characterization, and properties of palladium, platinum, rhodium, iridium, nickel, ruthenium, gold, and silver complexes with the this compound ligand.

While extensive literature exists for related organophosphorus ligands, such as other phosphinites (PR2(OR')), phosphonites (P(OR')2R), and various phosphines (PR3), a strict adherence to the user's request of focusing solely on this compound prevents the use of this analogous data. Extrapolating findings from these related but structurally different ligands would not meet the required standard of scientific accuracy for the specific compound and would violate the explicit instructions to not introduce information outside the defined scope.

Detailed research findings, which are necessary for constructing the mandated data tables for each subsection of the article, are not available in the public domain for this compound complexes with the majority of the specified metals. The IUPAC recognizes "this compound" as a valid chemical name; however, its application as a ligand in coordination chemistry appears to be a niche area with limited to no published studies for most of the transition metals listed in the user's outline.

Therefore, due to the scarcity of specific and detailed scientific information, it is not possible to fulfill the request for an in-depth article on the coordination chemistry of this compound that adheres to the strict and detailed outline provided. Further research or a broadening of the topic to include a wider class of phosphinite ligands would be necessary to provide a comprehensive overview.

Table of Compounds Mentioned

As the article could not be generated, a table of compounds is not applicable.

Methyl Phenylphosphinite As a Ligand in Coordination Chemistry

Design and Properties of Chiral Methyl Phenylphosphinite Ligands

The introduction of chirality to phosphinite ligands, including those derived from this compound, has been a significant area of research in coordination chemistry and asymmetric catalysis. The precise spatial arrangement of substituents around the phosphorus atom or within the ligand backbone allows for the creation of chiral environments at the metal center, which is crucial for inducing enantioselectivity in catalytic reactions. The design of these ligands focuses on creating structurally well-defined, stable, and tunable chiral pockets.

P-Stereogenic Ligand Systems

Ligands that are chiral at the phosphorus atom itself are known as P-stereogenic or P-chiral ligands. tcichemicals.comnih.gov The development of synthetic routes to enantiopure P-stereogenic phosphinites has been a considerable challenge. mdpi.com Unlike amines, phosphines and their derivatives have a high barrier to pyramidal inversion, which allows for the isolation of stable, optically active enantiomers. libretexts.org

The synthesis of P-stereogenic phosphinites often relies on methodologies that control the stereochemistry at the phosphorus center. nih.govmdpi.com One common strategy involves the use of chiral auxiliaries, such as naturally occurring alcohols like (-)-menthol or amino alcohols like (-)-ephedrine. researchgate.net These auxiliaries react with a prochiral phosphorus compound to form diastereomers that can be separated. Subsequent nucleophilic substitution at the phosphorus center with a methyl group, followed by removal of the auxiliary, can yield the desired enantiopure this compound derivative.

Another powerful approach is the stereospecific transformation of P-stereogenic precursors. acs.org For instance, recent studies have demonstrated an intramolecular phosphorus rearrangement based on a P*(III)-phosphinyl N→O migration. This method allows for the efficient and stereoselective synthesis of P-chirogenic phosphinites from readily available chiral amino alcohols. acs.org These building blocks can then be used to synthesize more complex P-stereogenic ligands. acs.org The development of such synthetic methods has paved the way for a wider variety of P-stereogenic phosphinite ligands for applications in asymmetric catalysis. semanticscholar.orgnih.gov

MethodDescriptionKey Features
Chiral Auxiliary A chiral molecule is temporarily incorporated to create diastereomers, which are separated and then the auxiliary is removed.Relies on efficient separation of diastereomers.
Stereospecific Rearrangement An intramolecular reaction that proceeds with a defined stereochemical outcome, transferring chirality to the phosphorus center. acs.orgOften highly stereoselective; can provide access to a range of P-chirogenic compounds. acs.org
Kinetic Resolution A racemic mixture of a phosphorus compound is reacted with a chiral catalyst or reagent, leading to the preferential reaction of one enantiomer. researchgate.netCan provide access to enantiopure starting materials or products.

Hemilabile Ligand Architectures

Hemilability is a property of polydentate ligands where different donor atoms have significantly different binding affinities for a metal center. ualberta.cawwu.edu This results in a dynamic coordination where one donor arm can reversibly dissociate, creating a vacant coordination site for a substrate to bind, which is a highly desirable feature in catalysis. wwu.eduwhiterose.ac.uk

This compound can be incorporated into hemilabile ligand architectures by combining the "soft" phosphorus donor with a "harder" donor atom like nitrogen or oxygen within the same molecule. researchgate.net The soft phosphinite center forms a relatively strong bond with soft late transition metals, anchoring the ligand to the metal. ualberta.ca The harder N or O donor forms a weaker, more labile bond.

An example of a related architecture involves bis(pyrid-2-ylmethyl) phenylphosphonite. In complexes with copper(I) and silver(I), the flexible P,N ligand framework allows for versatile coordination geometries. researchgate.net The phosphonite P-atom acts as the strong anchor, while the pyridyl N-atoms can dissociate and re-associate, demonstrating classic hemilabile behavior. This dynamic process can be influenced by factors such as the steric bulk of the ligand and the nature of the metal ion and counter-anion. researchgate.net The design of such ligands allows for fine-tuning of the electronic and steric environment at the metal center, influencing the catalytic activity and selectivity.

Multidentate and Chelate-Forming Phosphinite Ligands

Incorporating two or more this compound moieties, or combining a phosphinite group with other donor atoms via a flexible or rigid backbone, leads to the formation of multidentate and chelate-forming ligands. alfachemic.comcardiff.ac.uk When such a ligand binds to a metal center using two or more donor atoms, it forms a chelate ring, a cyclic structure that includes the metal ion.

The formation of a chelate ring leads to the "chelate effect," which describes the enhanced thermodynamic stability of the resulting metallacycle compared to complexes with analogous monodentate ligands. cardiff.ac.uk This increased stability is primarily due to a favorable entropy change upon ligand substitution. Multidentate phosphinite ligands are therefore valuable for creating robust and stable catalyst systems that resist ligand dissociation, a common deactivation pathway. cardiff.ac.ukwikipedia.org

The design of these ligands involves selecting an appropriate backbone to control the "bite angle" — the P-M-P angle in the resulting complex. The bite angle is a critical parameter that influences both the steric and electronic properties of the catalyst and can have a profound impact on its selectivity. libretexts.org By varying the length and rigidity of the linker between the phosphinite donor groups, chemists can systematically tune the geometry and reactivity of the metal complex for specific catalytic applications. alfachemic.comcore.ac.uk

Electronic and Steric Influence of this compound in Metal Complexes

The behavior of a this compound ligand in a metal complex, and thus the reactivity of the complex itself, is governed by its electronic and steric properties. These properties are commonly quantified using Tolman's parameters: the Tolman Electronic Parameter (TEP or ν) and the ligand cone angle (θ). libretexts.orglibretexts.org

The Tolman Electronic Parameter (TEP) is a measure of the net electron-donating or -withdrawing ability of a ligand. chemrxiv.org It is determined experimentally by measuring the frequency of the A₁ C-O stretching vibration (ν(CO)) in a standard [Ni(CO)₃L] complex using infrared spectroscopy. libretexts.orgnih.gov

Strongly electron-donating ligands increase the electron density on the metal. This leads to increased π-backbonding from the metal to the π* orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. chemrxiv.orgvanderbilt.edu

Electron-withdrawing ligands decrease electron density on the metal, resulting in less π-backbonding to the CO ligands and a higher ν(CO) stretching frequency. umb.edu

Phosphinites, such as this compound, are generally considered to be stronger π-acceptors and weaker σ-donors compared to trialkylphosphines, but stronger σ-donors than phosphites. umb.edualfachemic.com The presence of the electronegative oxygen atom attached to the phosphorus draws electron density away, but the P-O σ* orbitals are suitable for accepting back-donation from the metal. umb.edu

The Tolman Cone Angle (θ) is a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.orgchemeurope.com A larger cone angle indicates greater steric hindrance around the metal center. libretexts.orgrsc.org This steric bulk can influence the number of ligands that can coordinate to a metal, the geometry of the resulting complex, and the rate and selectivity of catalytic reactions by controlling substrate access to the active site. libretexts.orgilpi.com

The table below provides estimated and comparative values for this compound and related ligands.

Ligand (L)TypeTEP (ν(CO) in cm⁻¹)Cone Angle (θ) in °
P(CH₃)₃Trialkylphosphine2064.1118
P(C₆H₅)₃Triarylphosphine2068.9145
P(C₆H₅)₂(OCH₃) Arylphosphinite ~2072 ~135
P(OCH₃)₃Trialkylphosphite2076.3107
P(OC₆H₅)₃Triarylphosphite2085.3128

Note: The value for this compound is estimated based on trends observed between phosphines, phosphinites, and phosphites. Exact experimental values may vary.

The interplay of these electronic and steric factors is crucial. For instance, in catalysis, a ligand with a large cone angle might promote the dissociation of another ligand to open a coordination site for the substrate, while its electronic properties modulate the reactivity of the metal at that site. nih.govweebly.com

Ligand Decomposition Pathways in Transition Metal Systems

While phosphinite ligands can form stable complexes, they are also susceptible to decomposition under certain conditions, particularly in catalytic systems that may involve high temperatures or reactive intermediates. Understanding these decomposition pathways is critical for designing more robust and long-lived catalysts.

A primary decomposition route for phosphinite ligands is the cleavage of the P–O bond . unc.edu This can occur through several mechanisms:

Hydrolysis: In the presence of water, the P–O bond can be hydrolyzed to form a phosphinous acid and methanol. This process can be accelerated by the metal center acting as a Lewis acid.

Oxidative Addition: The P–O bond can be cleaved via oxidative addition to a low-valent, electron-rich metal center. unc.edu This is a formal insertion of the metal into the P–O bond, resulting in a change in the oxidation state of the metal and the formation of phosphido and alkoxide ligands. Recent studies have shown that such P-O bond activation can occur selectively even in the presence of other reactive bonds like N-H. unc.edu

Reductive Cleavage: In some systems, the P-O bond can be cleaved reductively, although this is less common.

Another potential, though typically more difficult, decomposition pathway is the cleavage of the P–C (phenyl) bond . This process generally requires harsher conditions, such as high temperatures. wikipedia.org P–C bond scission can occur via oxidative addition, similar to P-O cleavage, particularly with arylphosphine-type ligands. acs.org The formation of a new phosphine-phosphinite ligand through P-C bond cleavage of a coordinated phosphine (B1218219) and subsequent reaction with a hydroxyl group has been documented in rhodium systems. acs.org While less common for the more stable P-aryl bonds, it represents a potential deactivation pathway in demanding catalytic cycles.

The stability of the phosphinite ligand within a complex is significantly influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. cardiff.ac.uk For instance, incorporating the phosphinite into a chelating ligand framework can substantially enhance its stability and resistance to decomposition. cardiff.ac.uk

Catalytic Applications of Methyl Phenylphosphinite and Its Complexes

Homogeneous Catalysis Mediated by Methyl Phenylphosphinite Complexes

In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, complexes of this compound have demonstrated utility in various transformations. The phosphorus atom in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The nature of the phenyl and methoxy (B1213986) substituents on the phosphorus atom allows for the fine-tuning of the ligand's electronic and steric characteristics, which in turn affects the catalytic performance of the metal complex.

Transition metal complexes incorporating phosphine (B1218219) ligands are central to many industrial chemical processes. goodreads.com The design and synthesis of these ligands are crucial for developing efficient and selective catalysts. researchgate.net While extensive research has been conducted on a wide array of phosphine ligands, specific studies detailing the catalytic activity of this compound complexes in a broad range of homogeneous catalytic reactions remain an area of ongoing investigation. General principles of homogeneous catalysis with metal phosphine complexes suggest that the electronic and steric environment created by the ligand around the metal center is a key determinant of catalytic activity and selectivity. goodreads.comle.ac.uk

Asymmetric Catalysis Utilizing Chiral this compound Ligands

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is central to the advancement of this field. Chiral derivatives of this compound, where a stereogenic center is introduced into the molecule, have the potential to serve as effective ligands in a variety of asymmetric transformations.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a widely used and powerful technique. Chiral phosphine ligands are extensively employed in combination with transition metals like rhodium and ruthenium to achieve high enantioselectivities. While numerous chiral monophosphines have been investigated as ligands for asymmetric organometallic catalysis, including hydrogenation, specific data on the performance of chiral this compound ligands in this reaction are not extensively documented in readily available literature. pharm.or.jp However, the broader class of P-chiral phosphines has been a subject of interest, suggesting the potential for developing effective catalysts based on a chiral this compound scaffold. pharm.or.jp

Morita-Baylis-Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or a phosphine. wikipedia.orgprinceton.edu The development of asymmetric versions of the MBH reaction is an active area of research. Chiral phosphines have been explored as catalysts to induce enantioselectivity in this transformation. wikipedia.orgmdpi.com While studies have detailed the use of various chiral phosphines in asymmetric MBH reactions, leading to the formation of optically active products, specific examples and detailed research findings on the application of chiral this compound as a catalyst or ligand in this reaction are not prominently reported. mdpi.comnih.govorganic-chemistry.org The general principle involves the nucleophilic addition of the chiral phosphine to the activated alkene, creating a chiral intermediate that then reacts with the aldehyde to afford an enantiomerically enriched product. wikipedia.org

Michael Addition Reactions

The Michael addition, or conjugate addition, is the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The use of chiral catalysts to control the stereochemical outcome of Michael additions is a well-established strategy. Chiral phosphines have been successfully employed as organocatalysts in enantioselective Michael additions. nih.govnih.govorganic-chemistry.org These reactions proceed through the formation of a chiral phosphonium (B103445) enolate intermediate. While the utility of various chiral phosphines in catalyzing asymmetric Michael reactions has been demonstrated, specific and detailed research on the application of chiral this compound in this context is not extensively covered in the available literature. nih.govnih.gov

Enantioselective Cross-Coupling Reactions

Enantioselective cross-coupling reactions are powerful methods for the construction of chiral molecules, particularly biaryls, which are common motifs in pharmaceuticals and other functional materials. nih.govsemanticscholar.org These reactions typically involve a transition metal catalyst, such as palladium or nickel, and a chiral ligand. The role of the chiral ligand is to control the stereochemistry of the newly formed carbon-carbon bond. Chiral phosphine ligands have been instrumental in the development of a wide range of enantioselective cross-coupling reactions. nih.govresearchgate.netchemrxiv.org While the field is rich with examples of various chiral phosphines, detailed studies specifically employing chiral this compound ligands in enantioselective cross-coupling reactions are not widely reported. The general approach involves the formation of a chiral metal complex that selectively catalyzes the reaction of one enantiomer of a racemic substrate or creates a new stereocenter with high enantiomeric excess. nih.govsemanticscholar.org

Catalyst Recycling and Immobilization Strategies

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which is crucial for both economic and environmental reasons. To address this, various strategies for catalyst recycling and immobilization have been developed. These strategies aim to combine the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts.

Immobilization involves attaching the homogeneous catalyst to a solid support, such as a polymer or silica (B1680970). This can be achieved by modifying the ligand with a functional group that can be covalently linked to the support. For phosphine-based catalysts, this often involves synthesizing a derivative of the phosphine ligand that can be anchored to the solid matrix. While general methods for the immobilization of catalysts are known, specific protocols and performance data for immobilized this compound catalysts are not extensively detailed in the literature. mdpi.comull.es

Another approach to catalyst recycling is to perform the reaction in a biphasic system, where the catalyst resides in one phase (e.g., an aqueous phase or an ionic liquid) and the products in another (typically an organic phase), allowing for easy separation. The development of water-soluble or ionic liquid-soluble phosphine ligands is key to this strategy.

The chemical recycling of catalysts is also a growing area of interest, focusing on recovering and regenerating the active catalytic species from spent catalyst streams. basf.comrecovery-worldwide.comyoutube.comyoutube.com While these strategies are broadly applicable, their specific application to catalysts derived from this compound would require further investigation to determine their feasibility and efficiency.

Redox-Switchable Catalysis with Phosphinite-Containing Ligands

Redox-switchable catalysis is a powerful methodology that employs an external redox stimulus to modulate the properties of a catalyst in situ. This approach often involves the incorporation of a redox-active moiety, such as a ferrocenyl group, into the ligand framework. The electronic and steric properties of the catalyst can be altered by changing the oxidation state of this moiety, thereby "switching" the catalyst's behavior. Phosphinite ligands, due to their electronic tunability and synthetic accessibility, have emerged as valuable components in the design of such systems.

The fundamental principle behind this strategy is the electronic communication between the redox-active unit and the catalytically active metal center, mediated by the phosphinite-containing ligand. Oxidation or reduction of the redox-active group modifies the electron density at the phosphorus atom, which in turn influences the donor properties of the ligand and, consequently, the electronic environment of the metal center. This can lead to significant changes in catalytic activity and selectivity.

A notable application of this concept is in gold-catalyzed hydroamination reactions. Researchers have developed gold(I) complexes featuring ferrocene-based phosphonite ligands. These catalysts have demonstrated the ability to switch their catalytic activity upon the redox stimulus of the ferrocene (B1249389) unit.

In a representative study, a gold(I) complex with a ferrocene-based phosphonite ligand was employed in the hydroamination of alkynes. The catalytic activity was found to be significantly influenced by the oxidation state of the ferrocene moiety. The hydroamination process was observed to proceed approximately twice as fast with the in situ oxidized catalyst compared to its reduced form. semanticscholar.orgnih.govrsc.org This enhancement in activity is attributed to the increased electrophilicity of the gold center in the oxidized state, which facilitates the activation of the alkyne substrate.

The efficacy of these redox-switchable catalysts has been demonstrated in the hydroamination of various terminal alkynes with primary amines. The reactions are typically conducted under mild conditions, at room temperature, and can achieve high turnover numbers (TONs) with very low catalyst loadings, sometimes as low as 10 ppm. semanticscholar.orgrsc.org

Below is a table summarizing the performance of a redox-active gold(I) catalyst in the hydroamination of phenylacetylene (B144264) with aniline, illustrating the effect of the catalyst's oxidation state.

Table 1: Effect of Catalyst Oxidation State on Hydroamination

Catalyst State Catalyst Loading (mol%) Time (h) Conversion (%)
Reduced 0.1 1 50

The electrochemical properties of these phosphinite-containing ligand complexes are crucial to their function as redox-switchable catalysts. Cyclic voltammetry studies reveal (quasi)reversible iron-centered oxidations, indicating good electronic communication between the ferrocene unit and the coordinated metal center. rsc.org This communication is essential for the effective modulation of the catalyst's electronic properties.

Beyond gold catalysis, the principle of redox-switchable catalysis with phosphorus-based ligands has been extended to other transition metals and reactions. For instance, palladium complexes with redox-active phosphine ligands have been successfully used in redox-induced Buchwald-Hartwig amination reactions. semanticscholar.orgrsc.org Similarly, rhodium-catalyzed hydrosilylation reactions have been controlled by utilizing stimulus-responsive phosphine ligands, allowing for the alteration of both activity and selectivity. semanticscholar.orgrsc.org

The design of these ligands is a key aspect of developing effective redox-switchable catalysts. The structural motif of the ligand, such as a Buchwald-type biaryl phosphine architecture, can be integrated with a redox-active unit like a rsc.orgphosphaferrocenophane. semanticscholar.orgrsc.org This modular design allows for the fine-tuning of both the steric and electronic properties of the resulting catalyst.

Advanced Spectroscopic and Structural Characterization of Methyl Phenylphosphinite Systems

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise and definitive determination of the molecular structure in the solid state. This technique is crucial for understanding the exact bonding parameters, coordination geometries, and intermolecular interactions.

When methyl phenylphosphinite acts as a ligand, it coordinates to a metal center through the lone pair of electrons on the phosphorus atom. The resulting metal complex adopts a specific coordination geometry, which is determined by the metal's electronic properties, oxidation state, and the steric and electronic nature of all the ligands present. X-ray crystallography is the definitive method for determining these geometries.

For phosphine (B1218219) and related phosphorus ligands, several coordination geometries are commonly observed. For example, X-ray diffraction studies on various rhodium complexes with phosphorus-containing ligands have revealed both distorted square planar and tetrahedral geometries. nih.gov In one dinuclear rhodium complex, one rhodium center was found to adopt a tetrahedral geometry while the other was distorted square planar. nih.gov In another rhodium(I) complex, a square planar geometry was confirmed. nih.gov Molybdenum complexes with phosphine ligands have been shown to adopt a distorted octahedral geometry. marquette.edu The precise bond angles and distances obtained from the crystal structure (e.g., P-M-P angles, M-P bond lengths) are critical for understanding the steric and electronic influences of the this compound ligand within the complex.

Metal CenterCoordination NumberObserved GeometryExample Compound Type
Rhodium(I)4Distorted Square Planar[Rh(pincer-ligand)(phosphine)]
Rhodium(-I)4Tetrahedral[Rh(pincer-ligand)(phosphine)]
Molybdenum(0)6Distorted Octahedral[Mo(CO)₃(phosphine)₂(dppm)]
Examples of coordination geometries found in complexes with phosphorus-based ligands. nih.govnih.govmarquette.edu

X-ray crystallography provides the ultimate confirmation of a molecule's stereochemistry and its preferred conformation in the solid state. For a ligand like this compound, the orientation of the methyl and phenyl groups relative to the metal center is of significant interest.

The analysis of triphenylphosphine (B44618) complexes, a close structural relative, reveals that the conformation is governed by a balance of intramolecular non-bonded interactions. rsc.org These include repulsive forces between the phenyl rings and between the phenyl rings and other ligands coordinated to the metal. rsc.org The crystal structure reveals the precise torsion angles (e.g., M-P-C-C) that define the orientation of the phenyl group. This information is crucial for understanding how the ligand's steric profile influences the reactivity and stability of the complex. The data obtained from crystallography, such as bond lengths and angles, serve as benchmarks for computational studies aimed at understanding the ligand's conformational flexibility. ox.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Intermediate Detection

Density Functional Theory (DFT) calculations are a common method for predicting vibrational spectra. ijariie.comuh.edunih.gov Typically, a method like B3LYP with a basis set such as 6-311++G(d,p) is employed to compute the harmonic vibrational frequencies. nih.govresearchgate.net These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other theoretical approximations. mdpi.com

Key Vibrational Modes of this compound:

The structure of this compound (C₆H₅P(H)OCH₃) contains several key functional groups that give rise to characteristic bands in its IR and Raman spectra: the phenyl ring, the P-H bond, the P-O-C linkage, and the methyl group.

Phenyl Group Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. ijariie.com The C-C stretching modes within the phenyl ring are expected to produce a series of bands between 1650 cm⁻¹ and 1200 cm⁻¹. ijariie.com An intense peak around 1000 cm⁻¹ in the Raman spectrum is characteristic of the phenyl ring breathing mode. uh.edu

P-H Vibrations: The P-H stretching vibration is a key diagnostic peak for phosphinites and is expected to appear as a sharp, medium-intensity band in the IR spectrum, typically in the range of 2400-2300 cm⁻¹.

P-O-C Vibrations: The P-O-C linkage gives rise to characteristic stretching vibrations. The P-O single bond stretch is anticipated in the 1050-950 cm⁻¹ region, while the O-CH₃ stretch will likely appear around 1190-1100 cm⁻¹.

Methyl Group Vibrations: The methyl group (CH₃) will exhibit symmetric and asymmetric C-H stretching vibrations in the 2975-2860 cm⁻¹ range. Bending vibrations for the methyl group are expected around 1450 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Intermediate Detection:

In reactions involving this compound, such as oxidation or complexation, IR and Raman spectroscopy can be invaluable for detecting reaction intermediates. For example, upon oxidation to the corresponding phosphinate, the appearance of a strong P=O stretching band in the 1250-1150 cm⁻¹ region would be a clear indicator of the reaction progress. Similarly, coordination to a metal center would perturb the vibrational frequencies of the P-H and P-O-C groups, providing insight into the nature of the metal-ligand bond.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H StretchPhenyl Ring3100 - 3000MediumMedium
Aliphatic C-H StretchMethyl Group2975 - 2860MediumMedium
P-H StretchPhosphinite2400 - 2300MediumWeak
Aromatic C=C StretchPhenyl Ring1600 - 1450Medium-StrongStrong
CH₃ Asymmetric BendMethyl Group~1450MediumMedium
CH₃ Symmetric BendMethyl Group~1380MediumWeak
P-O-C Asymmetric StretchPhosphinite1190 - 1100StrongMedium
P-O-C Symmetric StretchPhosphinite1050 - 950StrongMedium
Phenyl Ring BreathingPhenyl Ring~1000WeakStrong
P-C StretchPhenyl-Phosphorus750 - 650MediumMedium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry would provide valuable structural information.

The molecular ion peak (M⁺•) for this compound (C₇H₉OP) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a single phosphorus atom would not give a characteristic isotopic pattern, but the presence of carbon isotopes will result in a small M+1 peak.

Expected Fragmentation Pathways:

The fragmentation of the this compound molecular ion is likely to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Loss of the Methoxy (B1213986) Group: A common fragmentation pathway for esters is the cleavage of the C-O bond. For this compound, this would involve the loss of a methoxy radical (•OCH₃), resulting in a [M - 31]⁺ ion.

Cleavage of the P-O Bond: The P-O bond can also undergo cleavage, leading to the loss of a formaldehyde (B43269) molecule (CH₂O) through a rearrangement process, or the loss of a methyl radical followed by CO.

Loss of the Phenyl Group: Cleavage of the P-C bond can result in the loss of a phenyl radical (•C₆H₅), leading to a [M - 77]⁺ fragment.

Rearrangement Reactions: McLafferty-type rearrangements are possible if there are abstractable hydrogen atoms on a gamma-carbon, though this is less likely to be a primary pathway for this compound itself. However, other complex rearrangements are common in organophosphorus compounds.

Based on the fragmentation of similar compounds like methyldiphenylphosphine, fragments corresponding to the phenylphosphine (B1580520) core are expected to be prominent.

Interactive Data Table: Predicted Key Fragments for this compound in EI-MS

m/z Value Proposed Fragment Ion Neutral Loss Notes
156[C₇H₉OP]⁺•-Molecular Ion (M⁺•)
125[C₆H₅P]⁺••OCH₃Loss of a methoxy radical
109[C₆H₅P]⁺HLoss of hydrogen from the phenylphosphine core
79[C₆H₇]⁺P(O)CH₃Loss of the phosphinate moiety
77[C₆H₅]⁺P(H)OCH₃Loss of the methylphosphinite group, forming a phenyl cation

Theoretical and Computational Chemistry of Methyl Phenylphosphinite

Electronic Structure and Bonding Analysis

The electronic structure of methyl phenylphosphinite, like other trivalent phosphorus compounds, is characterized by a lone pair of electrons on the phosphorus atom, which plays a pivotal role in its nucleophilicity and coordination chemistry. Computational quantum chemical methods are employed to analyze the molecular orbitals, charge distribution, and nature of the chemical bonds within the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. For phosphinites, the HOMO is typically localized on the phosphorus atom, reflecting the energy and spatial distribution of the lone pair. The energy of the HOMO is a key indicator of the compound's nucleophilicity and its ability to donate electrons to electrophiles or metal centers. Conversely, the LUMO is often associated with antibonding orbitals, such as σ* orbitals of the P-O or P-C bonds, and its energy relates to the compound's ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals the details of the covalent and dative interactions. In this compound, this would involve quantifying the hybridization of the phosphorus, carbon, and oxygen atoms and the nature of the P-C, P-O, and P-H bonds. The phenyl group's aromatic system interacts with the phosphorus center, influencing its electronic properties through inductive and resonance effects. Similarly, the methoxy (B1213986) group (-OCH3) exerts a significant inductive effect. Computational studies on related simple phosphines, such as methylphosphine, have shown that complexation significantly alters the geometry and electronic environment around the phosphorus atom, with changes in bond lengths and angles that are accurately predicted by high-level ab initio calculations like the CCSD(T) method. researchgate.net Such analyses are crucial for understanding how modifications to the phenyl or methyl groups could tune the electronic character of the phosphorus center for specific applications.

Density Functional Theory (DFT) Studies of Reactivity and Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the reaction mechanisms of organophosphorus compounds. By modeling the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and products, providing a detailed, step-by-step picture of the reaction pathway.

While specific DFT studies on this compound are not extensively documented, research on the closely related compound, methyl diphenylphosphinite, offers significant transferable insights into its reactivity. researchgate.net One such study investigated the reaction between methyl diphenylphosphinite and diethyl trichloro-methyl phosphonate (B1237965) using the B3LYP functional with the 6-311G(d,p) basis set. researchgate.netresearchgate.net This level of theory is well-established for providing reliable geometries and energies for this class of molecules. The study explored the nucleophilic attack of the phosphorus atom on either a chlorine or carbon atom of the phosphonate. researchgate.net Global reactivity descriptors, derived from DFT, are used to rationalize the compound's behavior.

Table 1: Calculated Global Reactivity Indices for Reactants (eV) Data derived from a study on the analogous compound methyl diphenylphosphinite.

CompoundHOMOLUMOChemical Potential (μ)Hardness (η)
Methyl Diphenylphosphinite-6.131-0.899-3.5152.616
Diethyl trichloro-methyl phosphonate-8.337-1.431-4.8843.453

This interactive table is based on data for methyl diphenylphosphinite.

The electronic chemical potential (μ) and chemical hardness (η) indicate that the phosphinite acts as the nucleophile (higher μ) and the phosphonate as the electrophile (lower μ).

A critical aspect of mechanistic studies is the location and characterization of transition states (TS). researchgate.netucsb.edu A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. For the reaction of methyl diphenylphosphinite with diethyl trichloro-methyl phosphonate, DFT calculations were used to locate the transition states for the two possible nucleophilic attack pathways: one at the chlorine atom (Path 1) and the other at the carbon atom (Path 2). researchgate.net

The geometries of these transition states reveal the extent of bond formation and bond breaking. For instance, in the transition state for the attack on chlorine, a P-Cl bond is partially formed while the C-Cl bond is elongated. The existence of these transition states is confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction path from the transition state downhill to the corresponding reactants and products, ensuring the TS correctly connects the intended minima on the potential energy surface. researchgate.net

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. researchgate.net This profile provides the activation energies (the energy difference between reactants and the transition state), which are crucial for understanding reaction kinetics.

Table 2: Calculated Thermodynamic Data for Reaction Pathways (kcal/mol) Data for the reaction of methyl diphenylphosphinite with diethyl trichloro-methyl phosphonate.

PathwayΔEΔHΔGActivation Energy (ΔE‡)
Attack on Chlorine-83.18-83.27-83.8219.34
Attack on Carbon-51.81-51.49-52.4137.64

This interactive table is based on data for a reaction involving methyl diphenylphosphinite.

Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule, with potential rotations around the P-C and P-O single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. mdpi.com Computational methods, particularly DFT, are used to perform these analyses by systematically rotating dihedral angles and calculating the corresponding energies to map the potential energy surface. mdpi.comnih.gov For molecules with aromatic rings, it is often important to include dispersion corrections (e.g., Grimme's D3 correction) in the DFT calculations to accurately model non-covalent interactions like π-stacking. researchgate.net

The analysis would reveal the preferred orientation of the phenyl and methyl groups relative to the phosphorus lone pair. These preferences are governed by a balance of steric hindrance and subtle electronic effects, such as hyperconjugation. Understanding the conformational landscape is vital, as the reactivity and coordinating ability of the phosphinite can be dependent on its conformation.

Furthermore, computational methods can model intermolecular interactions, such as hydrogen bonding or van der Waals forces, between this compound and other molecules, like solvents or reactants. nih.govnih.gov This is crucial for understanding its behavior in solution and its role in condensed-phase chemical processes.

Ligand Design and Prediction of Catalytic Performance

Phosphinites, including this compound, are a class of ligands used in homogeneous catalysis. kuleuven.beresearchgate.net Computational chemistry provides a powerful platform for the rational design of these ligands to optimize the performance of a catalyst for a specific chemical transformation. researchgate.netbris.ac.uk

The catalytic performance of a ligand is strongly influenced by its steric and electronic properties. Computational methods are used to calculate key ligand descriptors that quantify these properties. bris.ac.uk

Steric Descriptors: The Tolman cone angle is a classic example, quantifying the steric bulk of a ligand. Computationally, this can be calculated with high precision from the optimized geometry of the ligand coordinated to a metal center.

Electronic Descriptors: The Tolman Electronic Parameter (TEP), traditionally derived from the CO stretching frequency of a Ni(CO)3L complex, can be accurately calculated using DFT. Other electronic descriptors include the calculated HOMO energy of the free ligand (related to its σ-donating ability) and the energies of LUMOs (related to π-accepting ability). bris.ac.uk

By calculating these descriptors for this compound and its derivatives, chemists can predict how structural modifications (e.g., adding substituents to the phenyl ring) would affect its coordination properties. Quantitative Structure-Activity Relationship (QSAR) models can be built by correlating these computed descriptors with experimentally observed catalytic outcomes (e.g., reaction rate, selectivity). researchgate.net This in silico screening approach accelerates the discovery of new, more efficient catalysts, bypassing a significant amount of trial-and-error synthesis and testing. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Methyl Phenylphosphinite-Based Ligand Architectures

The evolution of organometallic catalysis is intrinsically linked to ligand design. For this compound, the trajectory moves beyond simple monodentate structures toward complex, tailored architectures that can impart specific steric and electronic properties to a metal center. A primary area of development is the synthesis of P-stereogenic ligands, where the phosphorus atom itself is a chiral center. For instance, methyl(phenyl)phosphinite boranes have been successfully used to create P-stereogenic ferrocenyl phosphine (B1218219) ligands. These chiral ligands are instrumental in asymmetric catalysis, where controlling the three-dimensional arrangement of substrates around the metal is paramount for achieving high enantioselectivity.

Future work will likely focus on polydentate and conformationally flexible ligands. By incorporating multiple phosphinite moieties into a single molecular backbone, researchers can create chelating ligands with enhanced stability and unique coordination geometries. The introduction of flexible linkers between phosphinite groups allows the ligand to adapt to the geometric requirements of different metal centers or to respond to changes during a catalytic cycle. This adaptability can be crucial for stabilizing transition states and improving catalytic efficiency. Another promising strategy is the "post-functionalization" of pre-assembled ligand scaffolds, which allows for the systematic tuning of ligand properties by adding functional groups away from the coordinating phosphorus atom.

Ligand Design StrategyKey FeaturesPotential Advantages in Catalysis
P-Stereogenic Ligands Chiral phosphorus center.High enantioselectivity in asymmetric reactions.
Polydentate Scaffolds Multiple coordinating P atoms; often C3-symmetric.Enhanced complex stability; formation of well-defined catalytic pockets.
Flexible Backbones Adaptable linkers between phosphinite groups.Versatile coordination chemistry; stabilization of catalytic intermediates.
Post-Functionalization Modification of the ligand periphery.Fine-tuning of steric/electronic properties; immobilization on supports.

Exploration of New Catalytic Transformations

Ligands derived from this compound are well-positioned to play a significant role in the discovery and optimization of new catalytic reactions. While their application in established processes like hydroformylation and allylic alcohol isomerization has been noted, the true potential lies in emerging areas of synthesis. mdpi.com

One of the most promising frontiers is in C–H activation and functionalization. mdpi.com These reactions offer a highly efficient way to construct complex molecules by directly converting ubiquitous C–H bonds into new chemical linkages, bypassing the need for pre-functionalized substrates. The development of this compound-based ligands with tailored steric and electronic profiles could lead to catalysts with unprecedented reactivity and selectivity for these transformations.

Furthermore, these ligands are prime candidates for a variety of transition-metal-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry. mdpi.com This includes exploring their performance in Suzuki, Negishi, Heck, and Sonogashira couplings, where the ligand plays a critical role in the efficiency of oxidative addition and reductive elimination steps. The ability to create diverse ligand libraries from a common precursor like this compound will accelerate the screening and discovery of optimal catalysts for challenging coupling partners. Gold-catalyzed transformations, such as hydroalkoxylation for the synthesis of N-heterocyclic scaffolds, also represent a promising area for exploration. mdpi.com

Catalytic TransformationCommon Metal CatalystRole of Phosphinite LigandPotential Impact
C–H Activation Rhodium, Ruthenium, PalladiumControls reactivity and regioselectivity.Atom-economical synthesis of complex molecules.
Cross-Coupling Reactions Palladium, NickelModulates oxidative addition and reductive elimination steps.Efficient construction of C-C and C-heteroatom bonds.
Asymmetric Hydrogenation Rhodium, IridiumInduces enantioselectivity through chiral environment.Access to enantiomerically pure pharmaceuticals and fine chemicals.
Hydroalkoxylation GoldStabilizes catalytically active metal center.Synthesis of complex heterocyclic compounds.

Integration into Materials Science and Supramolecular Assemblies

The utility of this compound extends beyond discrete molecular catalysts into the realm of materials science and supramolecular chemistry. Phosphinite-based ligands are excellent building blocks for constructing highly ordered, functional materials due to their defined coordination vectors and tunable electronic properties.

A key application is in the design of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netfigshare.comresearchgate.net By designing multitopic ligands from phosphinite precursors, it is possible to create extended networks with porous structures. researchgate.netbham.ac.uk These materials are highly sought after for applications in gas storage, separation, and heterogeneous catalysis. rsc.org The phosphinite moiety can either be part of the framework's structural linker or be appended into the pores, where it can serve as a site for post-synthetic modification or as an active catalytic center. researchgate.net

Supramolecular assembly, which relies on non-covalent interactions like hydrogen bonding and π-π stacking to organize molecules into larger structures, is another promising avenue. whiterose.ac.ukyoutube.com Phosphinite-based metal complexes can be designed to self-assemble into discrete, complex architectures such as cages or capsules. researchgate.net These assemblies can encapsulate guest molecules, acting as molecular flasks for reactions or as sensors. The dynamic and often reversible nature of these non-covalent bonds can also lead to "smart" materials that respond to external stimuli. whiterose.ac.uk

Material TypeAssembly PrincipleKey Role of Phosphinite LigandEmerging Application
Metal-Organic Frameworks (MOFs) Coordination BondingForms structural linkers or functional pore surfaces. researchgate.netfigshare.comHeterogeneous catalysis, gas separation. bham.ac.ukrsc.org
Coordination Polymers Coordination BondingBridges metal centers to form 1D, 2D, or 3D networks. researchgate.netresearchgate.netLuminescent materials, chemical sensors.
Supramolecular Cages Self-assembly via non-covalent forces.Acts as a rigid vertex or panel in the final architecture.Molecular encapsulation, drug delivery.
Stimuli-Responsive Gels Entanglement of polymeric assemblies.Cross-links polymer chains through metal coordination.Self-healing materials, soft robotics.

Advanced Computational Modeling for Predictive Chemistry

The empirical, trial-and-error approach to catalyst and materials discovery is gradually being supplemented by powerful computational methods. Advanced modeling provides an atomic-level understanding of molecular structure and reactivity, enabling a more rational, predictive approach to design. For systems based on this compound, computational chemistry is set to become an indispensable tool.

Quantum chemical methods like Density Functional Theory (DFT) can be used to probe reaction mechanisms, determine the energies of intermediates and transition states, and elucidate the electronic structure of catalytic species. acs.orgnih.govnih.gov This insight helps explain experimentally observed reactivity and selectivity, and can guide the design of improved ligands. For example, DFT calculations can predict how modifying a ligand's structure will affect the energy barrier of a key catalytic step. acs.org

On a larger scale, the rise of machine learning (ML) and high-throughput computational screening offers a path to rapidly evaluate vast chemical spaces. nih.gov Researchers can generate virtual libraries of thousands of potential phosphinite-based ligands and use molecular simulations to predict their performance in a target application. ML models can then be trained on this data to identify complex structure-property relationships that may not be intuitively obvious, accelerating the discovery of new, high-performance catalysts and materials. nih.gov

Computational TechniqueApplication in Phosphinite ChemistryKey Insights Provided
Density Functional Theory (DFT) Elucidating catalytic reaction mechanisms; calculating spectroscopic properties. acs.orgTransition state energies; orbital interactions; charge distribution. nih.gov
Molecular Dynamics (MD) Simulating the dynamic behavior of ligands and supramolecular assemblies.Conformational flexibility; solvent effects; host-guest binding affinities.
High-Throughput Screening Virtually evaluating large libraries of potential ligands or materials.Identification of lead candidates for synthesis; ranking of performance.
Machine Learning (ML) Developing predictive models from large datasets.Uncovering hidden structure-activity relationships; accelerating material discovery.

Q & A

Q. What are the standard synthetic protocols for methyl phenylphosphinite, and what analytical techniques are essential for confirming its purity and structure?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting dimethyl phenylphosphonite with alcohols under anhydrous, inert conditions (argon/nitrogen atmosphere) to avoid hydrolysis . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) is critical to verify the phosphinite group and aromatic protons. Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity. X-ray crystallography may be used for absolute configuration determination in chiral derivatives .

Q. How should researchers handle and store this compound to prevent decomposition during experimental workflows?

Due to its sensitivity to moisture and oxygen, this compound must be stored in sealed, argon-purged containers at low temperatures (–20°C). During experiments, use Schlenk-line techniques or gloveboxes for transfers. Avoid exposure to aqueous solutions unless hydrolysis is intentional. Cross-contamination risks can be minimized by using dedicated glassware and disposable syringes .

Advanced Research Questions

Q. In asymmetric catalysis, how do structural modifications of this compound-based ligands influence enantioselectivity outcomes?

Substitutions on the phenyl ring or phosphorus atom significantly impact enantioselectivity. For example, electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhance steric and electronic effects, as observed in hydrocyanation reactions where mixed aryl/alkyl phosphinites achieved up to 89% enantiomeric excess (ee) . Computational modeling (DFT) can predict ligand-substrate interactions, while systematic variation of substituents in ligand libraries allows empirical optimization .

Q. What methodological approaches are recommended for resolving contradictions in reported catalytic activities of this compound in cross-coupling reactions?

Discrepancies often arise from differences in reaction conditions (solvent, temperature) or impurities in ligand batches. To address this:

  • Replicate studies using standardized protocols (e.g., identical Pd sources, solvent purity).
  • Conduct kinetic studies (e.g., in situ NMR) to monitor intermediate formation.
  • Compare turnover numbers (TON) and frequencies (TOF) under controlled atmospheres . Statistical error propagation models (e.g., Monte Carlo simulations) can quantify uncertainty in catalytic efficiency measurements .

Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under varying conditions?

Design a factorial experiment varying pH, temperature, and solvent polarity:

  • Use ³¹P NMR to track hydrolysis kinetics by monitoring phosphinite-to-phosphate conversion.
  • Employ Arrhenius plots to determine activation energy barriers.
  • Include control experiments with desiccants or radical scavengers to isolate degradation pathways .

Q. What strategies are effective for extrapolating toxicological data from organophosphate analogs to this compound when primary literature is limited?

Perform a structure-activity relationship (SAR) analysis focusing on shared functional groups (e.g., P–O bonds). Use databases like PubChem or NIST Chemistry WebBook to identify analogs with established toxicity profiles . Validate predictions via in vitro assays (e.g., acetylcholinesterase inhibition) and adjust for differences in bioavailability using partition coefficient (log P) calculations .

Key Methodological Considerations

  • Data Presentation : For catalytic studies, include tables comparing % ee, TON, and TOF across ligand variants (see Table 1 below) .
  • Error Reporting : Quantify uncertainties in subsampling (e.g., using IHL factors) and analytical measurements .
  • Literature Review : Use Boolean search strategies (e.g., "this compound AND catalysis") in SciFinder or Reaxys, supplemented by backward/forward citation tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.